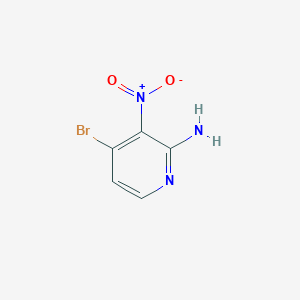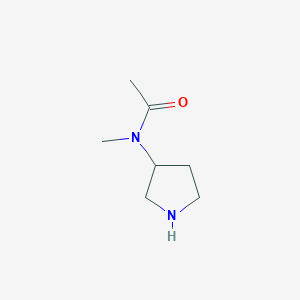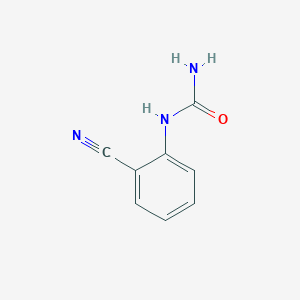
Diethylene Glycol 2-Bromoethyl Methyl Ether
Übersicht
Beschreibung
Diethylene Glycol 2-Bromoethyl Methyl Ether, also known as 2-[2-(2-Methoxyethoxy)ethoxy]ethyl Bromide or 1-Bromo-3,6,9-trioxadecane, is a chemical compound with the molecular formula C7H15BrO3 . It is a clear liquid that can range in color from colorless to brown .
Molecular Structure Analysis
The molecular structure of Diethylene Glycol 2-Bromoethyl Methyl Ether is represented by the formula C7H15BrO3 . This indicates that the compound consists of 7 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .Chemical Reactions Analysis
The bromide (Br) group in Diethylene Glycol 2-Bromoethyl Methyl Ether is a very good leaving group for nucleophilic substitution reactions . This suggests that the compound can participate in reactions where a nucleophile replaces the bromide group.Physical And Chemical Properties Analysis
Diethylene Glycol 2-Bromoethyl Methyl Ether is a liquid at 20°C . It has a boiling point of 65°C at 2.3 mmHg . The compound has a specific gravity of 1.31 at 20/20 and a refractive index of 1.46 .Wissenschaftliche Forschungsanwendungen
Bioconjugation Reagents
Methyl-PEG3-bromide is a PEG linker containing a bromide group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This makes it useful as a bioconjugation reagent, where it can be used to link two biomolecules together .
Increasing Solubility
The hydrophilic PEG spacer in Methyl-PEG3-bromide increases solubility in aqueous media . This property is beneficial in various biological and pharmaceutical settings, where increasing the solubility of a compound can enhance its bioavailability and efficacy .
PEGylation of Proteins
Methyl-PEG3-bromide can be used in the PEGylation of proteins . PEGylation is the process of attaching polyethylene glycol (PEG) to a protein, which can improve the protein’s stability and solubility, reduce immunogenicity, and extend its half-life in the body .
Synthesis of Other Compounds
Methyl-PEG3-bromide can be used as a starting reagent in the synthesis of other compounds . For example, it has been used in the synthesis of 1-bromo-4- (2-methoxyethoxy)benzene and 1-bromo-4- [ (2-methoxyethoxy)methyl]benzene .
Drug Delivery Systems
Due to its biocompatibility and ability to increase solubility, Methyl-PEG3-bromide can be used in the development of drug delivery systems . It can be used to modify the surface of drug carriers, enhancing their stability and performance .
Tissue Engineering
Methyl-PEG3-bromide can be used in the field of tissue engineering . Its biocompatibility and flexibility make it a promising material for the development of 3-D scaffold materials, which are used to support the growth and differentiation of cells in the creation of new tissues .
Safety and Hazards
Diethylene Glycol 2-Bromoethyl Methyl Ether is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
Wirkmechanismus
Target of Action
Diethylene Glycol 2-Bromoethyl Methyl Ether, also known as Methyl-PEG3-bromide, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system .
Mode of Action
Methyl-PEG3-bromide operates as a linker in the formation of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, thereby marking the target protein for degradation . The bromide group in Methyl-PEG3-bromide acts as a leaving group for nucleophilic substitution reactions, facilitating the formation of these PROTACs .
Biochemical Pathways
The action of Methyl-PEG3-bromide primarily affects the ubiquitin-proteasome system . By facilitating the degradation of specific proteins, it can influence various biochemical pathways depending on the target protein. For instance, PEG3 has been implicated in the TNF pathway and in lipogenesis through ACLY .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of Methyl-PEG3-bromide’s action is the degradation of its target proteins via the ubiquitin-proteasome system . This can lead to various molecular and cellular effects depending on the function of the degraded protein. For example, downregulation of PEG3 has been shown to ameliorate cardiac fibrosis and myocardial injury in mice with ischemia/reperfusion .
Eigenschaften
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCCTXULXHJDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50530423 | |
| Record name | 1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylene Glycol 2-Bromoethyl Methyl Ether | |
CAS RN |
72593-77-2 | |
| Record name | 1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



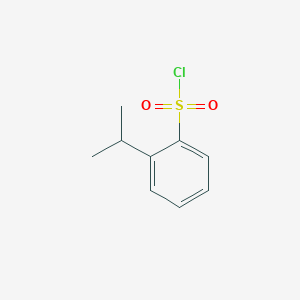

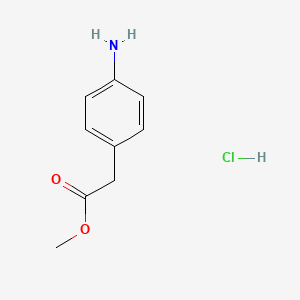


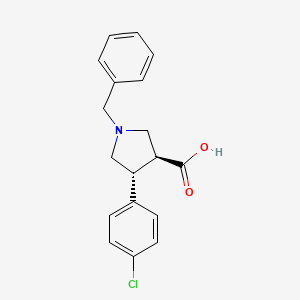

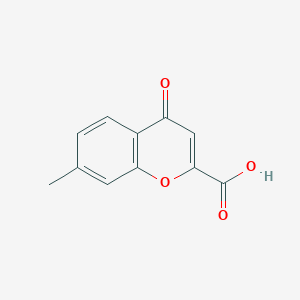
![1H-Benzo[DE]isoquinolin-2(3H)-amine](/img/structure/B1281727.png)
